molecular formula C26H28N2O4S B3620102 N-[4-(dipropylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide

N-[4-(dipropylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide

Cat. No.: B3620102
M. Wt: 464.6 g/mol
InChI Key: MSVQFHDHNXPVIY-UHFFFAOYSA-N
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Description

N-[4-(dipropylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a xanthene core and a dipropylsulfamoylphenyl group. It has garnered attention due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dipropylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Xanthene Core: The xanthene core can be synthesized through a condensation reaction between a suitable phenol derivative and a phthalic anhydride under acidic conditions.

    Introduction of the Dipropylsulfamoyl Group: The dipropylsulfamoyl group is introduced through a sulfonation reaction using dipropylamine and a sulfonyl chloride derivative.

    Coupling Reaction: The final step involves coupling the xanthene core with the dipropylsulfamoylphenyl group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dipropylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(dipropylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(dipropylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. For instance, as an inhibitor of cytosolic phospholipase A2α (cPLA2α), it prevents the release of arachidonic acid from phospholipids, thereby reducing the production of pro-inflammatory eicosanoids . This inhibition is achieved through binding to the active site of the enzyme, blocking its catalytic activity.

Comparison with Similar Compounds

N-[4-(dipropylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific substituents and overall molecular architecture. The uniqueness of this compound lies in its xanthene core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(dipropylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4S/c1-3-17-28(18-4-2)33(30,31)20-15-13-19(14-16-20)27-26(29)25-21-9-5-7-11-23(21)32-24-12-8-6-10-22(24)25/h5-16,25H,3-4,17-18H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVQFHDHNXPVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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